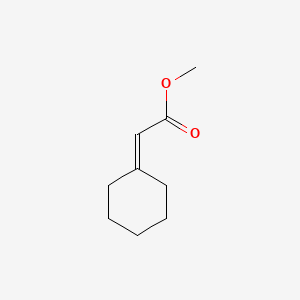

Methyl 2-cyclohexylideneacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-cyclohexylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-11-9(10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYXINHPLNNOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456079 | |

| Record name | Methyl 2-cyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40203-74-5 | |

| Record name | Acetic acid, 2-cyclohexylidene-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40203-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyclohexylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-Methyl-2-cyclohexylideneacetate

Abstract

This technical guide provides an in-depth analysis of the synthesis of Methyl 2-cyclohexylideneacetate, a valuable α,β-unsaturated ester in organic synthesis. The document focuses on the Horner-Wadsworth-Emmons (HWE) reaction, detailing its mechanism, stereochemical control, and practical advantages over the classical Wittig reaction. A comprehensive, field-tested experimental protocol is provided, complete with reagent data, procedural steps, and purification strategies. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reliable method for the synthesis of this and similar exocyclic alkenes.

Introduction: The Significance of α,β-Unsaturated Esters

This compound is a member of the α,β-unsaturated ester family, a class of compounds of significant interest in medicinal chemistry and materials science. The exocyclic double bond in conjugation with the carbonyl group provides a unique electronic and steric environment, making it a versatile intermediate for various synthetic transformations, including Michael additions, Diels-Alder reactions, and polymerizations. Its structural motif is found in various natural products and pharmacologically active molecules.[1]

The efficient and stereoselective synthesis of such compounds is therefore a critical objective. While several olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as the preeminent strategy for preparing α,β-unsaturated esters like this compound, offering high yields, excellent stereocontrol, and operational simplicity.[2][3]

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Deep Dive

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[2] For the synthesis of this compound, this translates to the reaction between trimethyl phosphonoacetate and cyclohexanone.

The key advantages of the HWE reaction over the traditional Wittig reaction are twofold:

-

Enhanced Nucleophilicity : The phosphonate carbanion is more nucleophilic and typically less basic than the corresponding phosphonium ylide, allowing it to react efficiently even with sterically hindered ketones.[2][3]

-

Simplified Purification : The byproduct of the HWE reaction is a water-soluble phosphate salt, which can be easily removed during aqueous workup.[2][4] This contrasts sharply with the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[5]

Step-by-Step Mechanism

The reaction proceeds through a well-established sequence of steps:

-

Deprotonation : A strong base, commonly sodium hydride (NaH) or sodium methoxide (NaOMe), is used to deprotonate the α-carbon of the phosphonate ester (trimethyl phosphonoacetate).[2][6] This step is facile due to the acidity of the proton, which is flanked by both the phosphonate and the ester electron-withdrawing groups. The result is a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack : The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[2]

-

Oxaphosphetane Formation : The oxygen anion of the tetrahedral intermediate attacks the electrophilic phosphorus atom, leading to a cyclic four-membered ring intermediate known as an oxaphosphetane.[3][7][8]

-

Elimination : The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination step forms the desired alkene (this compound) and a stable dialkyl phosphate byproduct.[2]

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Preparation : A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Ylide Formation : The flask is charged with sodium hydride (1.32 g, 0.033 mol) and anhydrous THF (50 mL). The resulting suspension is cooled to 0°C in an ice bath. Trimethyl phosphonoacetate (5.47 g, 0.030 mol) dissolved in 20 mL of anhydrous THF is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous hydrogen evolution will be observed. [9]3. Reaction Initiation : After the addition is complete, the mixture is stirred at 0°C for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Carbonyl Addition : Cyclohexanone (2.95 g, 0.030 mol) dissolved in 30 mL of anhydrous THF is then added dropwise over 20 minutes at 0°C. [9]5. Reaction Completion : The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0°C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether (50 mL each).

-

Purification : The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is a pale yellow oil.

-

Final Purification : The crude oil is purified by flash column chromatography on silica gel (eluting with a 95:5 mixture of hexanes:ethyl acetate) to afford this compound as a colorless oil.

Expected Results

Table 2: Typical Reaction Outcome

| Parameter | Value |

| Expected Yield | 75-85% |

| Physical Appearance | Colorless Oil |

| Boiling Point | ~98-100 °C at 15 mmHg |

| Key Spectroscopic Data (¹H NMR, CDCl₃) | δ ~5.8 ppm (singlet, 1H, vinylic proton) |

Self-Validating System: Product Characterization

To ensure the identity and purity of the synthesized this compound, a series of standard analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. The characteristic singlet of the vinylic proton around 5.8 ppm in the ¹H NMR spectrum is a key diagnostic peak.

-

Infrared (IR) Spectroscopy : The IR spectrum should show strong absorption bands corresponding to the C=O stretch of the ester (around 1715 cm⁻¹) and the C=C stretch of the alkene (around 1650 cm⁻¹).

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion.

The consistency of data across these techniques provides a self-validating confirmation of the successful synthesis.

Conclusion

The Horner-Wadsworth-Emmons reaction is a superior and highly reliable method for the synthesis of this compound. Its operational simplicity, amenability to a wide range of substrates, high (E)-stereoselectivity, and straightforward purification render it an invaluable tool for synthetic chemists. The detailed protocol and mechanistic insights provided in this guide offer researchers a robust framework for the efficient and reproducible production of this and related α,β-unsaturated esters, facilitating further research and development in their respective fields.

References

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1965). Ethyl Cyclohexylideneacetate. Organic Syntheses, 45, 44. doi:10.15227/orgsyn.045.0044. Retrieved from [Link]

-

Chem LibreTexts. (2019). The Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]

-

University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate. Retrieved from [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. Retrieved from [Link]

-

Chem LibreTexts. (2019). Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

ACS Publications. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 7. youtube.com [youtube.com]

- 8. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

"Methyl 2-cyclohexylideneacetate" physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-cyclohexylideneacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, CAS 40203-74-5. Designed for researchers, chemists, and professionals in drug development, this document synthesizes computed data with expert analysis to offer practical insights into the handling, characterization, and application of this α,β-unsaturated ester.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a cyclohexylidene moiety attached to a methyl acetate group. The exocyclic double bond is in conjugation with the carbonyl group of the ester, which significantly influences its chemical reactivity and spectral properties.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Weight | 154.21 g/mol | Computed by PubChem[1][2] |

| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds (e.g., Ethyl cyclohexylideneacetate)[3] |

| Boiling Point | No experimental data available. | Estimated to be slightly lower than its ethyl analog, Ethyl cyclohexylideneacetate, which has a boiling point of 48-49 °C at 0.02 mmHg.[3][4] Distillation under reduced pressure is required to prevent decomposition. |

| Melting Point | No experimental data available. | Expected to be well below 0 °C, typical for a molecule of this size and polarity. |

| Density | No experimental data available. | Expected to be slightly less than 1.0 g/mL at 20 °C, based on similar structures. |

| Solubility | No experimental data available. | Predicted to be soluble in common organic solvents like dichloromethane and ethyl acetate, with low solubility in water due to its nonpolar cyclohexyl ring and ester functionality. |

Spectral Characterization for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectra are proprietary[1], the expected spectral features are discussed below based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the vinylic proton (=CH) around δ 5.6-5.8 ppm.

-

A sharp singlet for the methoxy group protons (-OCH₃) at approximately δ 3.6-3.7 ppm.

-

Multiplets for the four allylic protons on the cyclohexyl ring (adjacent to the double bond) in the region of δ 2.1-2.5 ppm.

-

A complex multiplet for the remaining six protons of the cyclohexyl ring, likely appearing around δ 1.5-1.7 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides key structural information:

-

A signal for the carbonyl carbon (C=O) in the δ 165-170 ppm range.

-

Two signals for the olefinic carbons (C=C), with the α-carbon appearing around δ 115-120 ppm and the β-carbon (attached to the ring) downfield around δ 155-160 ppm.

-

A signal for the methoxy carbon (-OCH₃) near δ 51-52 ppm.

-

Multiple signals for the sp³ hybridized carbons of the cyclohexyl ring between δ 25-40 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic absorption bands that confirm the presence of the α,β-unsaturated ester functionality:

-

A strong, sharp absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ester.

-

A medium intensity band around 1640-1650 cm⁻¹ for the C=C stretching of the exocyclic double bond.

-

C-H stretching vibrations for the sp² vinylic C-H and sp³ aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.

-

A strong C-O stretching band in the region of 1200-1250 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry, particularly with techniques like GC-MS, this compound is expected to show:

-

A clear molecular ion peak (M⁺) at m/z = 154.

-

Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃, m/z = 31) leading to a fragment at m/z = 123, and loss of the methoxycarbonyl group (-COOCH₃, m/z = 59) resulting in a fragment at m/z = 95.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

Given the expected high boiling point of this compound at atmospheric pressure, vacuum distillation is the standard method for both purification and boiling point determination. This protocol ensures the integrity of the compound by avoiding thermal decomposition.

Objective: To accurately determine the boiling point of this compound under a specific reduced pressure.

Methodology:

-

Apparatus Setup:

-

Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Place a sample of this compound (approx. 5-10 mL) in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.

-

Place a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser.

-

Incorporate a manometer or vacuum gauge between the cold trap and the pump to accurately measure the pressure of the system.

-

-

Distillation Procedure:

-

Turn on the magnetic stirrer to a moderate speed.

-

Slowly and carefully apply the vacuum, allowing the system to evacuate to the desired pressure (e.g., 1 mmHg). Monitor the pressure on the gauge.

-

Once the target pressure is stable, begin heating the distillation flask using a heating mantle.

-

Increase the temperature gradually until the liquid begins to boil and a reflux ring of condensate slowly rises up the neck of the flask.

-

Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This is the boiling point at the recorded pressure.

-

Maintain a steady distillation rate by carefully controlling the heat input.

-

Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

-

Caption: Workflow for determining boiling point via vacuum distillation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Avoid breathing vapors or mist.[6] Avoid contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[5]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Coolpharm. (n.d.). Methyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]

-

RCI Labscan Limited. (2021). Methylcyclohexane - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexaneacetic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclohexylideneacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyano-cyclohexylidene-acetic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 2-cyclopentylideneacetate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). cyclohexylidene-methylene-cyclohexane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Δ1-α-Cyclohexaneacetic acid, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Methyl-2-methylenecyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-cyclohexylideneacetate: Structure, Bonding, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

Methyl 2-cyclohexylideneacetate is an α,β-unsaturated ester with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2] This compound, while seemingly simple, presents a rich tapestry of chemical properties rooted in the interplay between its cyclohexyl ring and the conjugated ester functionality. Its significance in the scientific community, particularly for professionals in drug development, lies in its potential as a versatile building block and its suggested biological activities. Preliminary information suggests it may act as an inhibitor of bacterial enzymes and play a role in the biosynthesis of phytosteroids and farnesyl diphosphate.[2] This guide offers a deep dive into the fundamental chemical principles governing this compound, providing a robust framework for its application in research and development.

Molecular Structure and Bonding: A Deeper Look

The chemical architecture of this compound is key to understanding its reactivity and potential applications. The structure features a six-membered cyclohexane ring connected to an acetate group via an exocyclic double bond.

Key Structural Features:

Hybridization and Orbital Overlap

The core of this compound's reactivity lies in its conjugated system. The carbon atoms of the exocyclic double bond and the carbonyl group are all sp² hybridized. This hybridization results in a planar arrangement of these atoms, allowing for the sideways overlap of p-orbitals to form a delocalized π-electron system. This electron delocalization extends from the oxygen of the carbonyl group to the β-carbon of the former double bond, influencing the molecule's electronic properties and reactivity.

The delocalization of electrons can be represented by the following resonance structures:

This resonance indicates a partial positive charge on the β-carbon and a partial negative charge on the carbonyl oxygen, making the β-carbon susceptible to nucleophilic attack.

Stereochemistry

The exocyclic double bond introduces the possibility of E/Z isomerism. The Horner-Wadsworth-Emmons reaction, a primary method for the synthesis of such compounds, generally favors the formation of the more thermodynamically stable (E)-isomer.[3][4] The stereochemistry of the final product can be influenced by the reaction conditions and the specific reagents used.

Synthesis and Purification: The Horner-Wadsworth-Emmons Approach

The Horner-Wadsworth-Emmons (HWE) reaction is the most effective and widely used method for the synthesis of α,β-unsaturated esters like this compound.[3] This reaction involves the olefination of a ketone (in this case, cyclohexanone) with a phosphonate-stabilized carbanion.

Reaction Rationale

The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions are generally more nucleophilic than their phosphonium ylide counterparts, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[5] The reaction typically proceeds with high E-selectivity, which is often desirable.

Experimental Protocol: A Practical Adaptation

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl phosphonoacetate

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Ylide Formation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) and anhydrous THF. The suspension is cooled in an ice bath. Trimethyl phosphonoacetate (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for one hour to ensure the complete formation of the phosphonate carbanion.

-

Olefination: Cyclohexanone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred ylide solution at 0°C. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization. While detailed, authenticated spectra are not widely published in open-access literature, the expected spectral data can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH ₃ | ~3.7 | Singlet | 3H |

| =CH | ~5.6 | Singlet | 1H |

| Allylic CH ₂ (α to C=C) | ~2.8 and ~2.2 | Multiplets | 4H |

| Other CH ₂ | ~1.6 | Multiplet | 6H |

Note: The chemical shifts are estimates and can vary depending on the solvent and instrument.

The singlet for the vinylic proton is a key diagnostic peak. The protons on the cyclohexyl ring will likely appear as complex multiplets due to overlapping signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester carbonyl) | ~167 |

| C =CH (Quaternary) | ~160 |

| C=C H (Tertiary) | ~115 |

| O-C H₃ | ~51 |

| Allylic C H₂ | ~36 and ~29 |

| Other C H₂ | ~28 and ~26 |

Note: The chemical shifts are estimates and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1715-1730 | Strong |

| C=C (Alkene) | 1640-1660 | Medium |

| C-O (Ester) | 1150-1250 | Strong |

| C-H (sp³ and sp²) | 2850-3100 | Medium-Strong |

The strong absorption band for the carbonyl group is typically the most prominent feature in the IR spectrum.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 154. Common fragmentation patterns for esters would likely be observed, including the loss of the methoxy group (-OCH₃, m/z = 31) to give a peak at m/z = 123, and the loss of the carbomethoxy group (-COOCH₃, m/z = 59) to give a peak at m/z = 95.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the α,β-unsaturated ester moiety.

Nucleophilic Conjugate Addition (Michael Addition)

As predicted by its resonance structures, the β-carbon is electrophilic and susceptible to attack by a wide range of nucleophiles in a Michael-type addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of diverse functionalities to the cyclohexyl scaffold.

Reactions at the Double Bond

The exocyclic double bond can undergo various addition reactions, including:

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to afford methyl 2-cyclohexylacetate.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Reactions of the Ester Group

The ester functionality can undergo standard transformations such as:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst to form a different ester.

-

Reduction: Reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Applications in Drug Development

The potential of this compound as an inhibitor of bacterial enzymes and in pathways related to steroid and isoprenoid synthesis suggests its utility as a lead compound or a scaffold for the development of new therapeutic agents.[2] The cyclohexyl ring provides a lipophilic core that can be important for membrane permeability and binding to hydrophobic pockets in target proteins. The α,β-unsaturated ester functionality is a known Michael acceptor and can potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible inhibition. This reactivity profile makes it an interesting candidate for the design of targeted covalent inhibitors.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and potential biological applications. A thorough understanding of its structure, bonding, and synthetic pathways, as detailed in this guide, is crucial for harnessing its full potential in research and drug development. The Horner-Wadsworth-Emmons reaction provides a reliable route for its synthesis, and its rich reactivity profile allows for a wide range of chemical modifications. As research continues to uncover the therapeutic potential of Michael acceptors and other reactive functionalities, compounds like this compound will undoubtedly play an important role in the discovery of new medicines.

References

-

Chen, K. X., Njoroge, F. G., Vibulbhan, B., Prongay, A., Pichardo, J., Madison, V., & Buevich, A. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). In NROChemistry. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Gall, M., & House, H. O. (n.d.). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses Procedure. Retrieved from [Link]

-

Azuma, H., Okano, K., Fukuyama, T., & Tokuyama, H. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses Procedure. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from [Link]

-

2-Methyl-1-cyclohexen-1-yl acetate. (n.d.). SpectraBase. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

(E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

2-Methyl-cyclohex-2-en-1-yl acetate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate. (n.d.). PubChem. Retrieved from [Link]

-

Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database. Retrieved from [Link]

Sources

Spectroscopic Data of Methyl 2-cyclohexylideneacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-cyclohexylideneacetate (C₉H₁₄O₂), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provide a detailed analysis of the corresponding spectral data to elucidate the structure of the target molecule.

Introduction to this compound and Spectroscopic Characterization

This compound is an α,β-unsaturated ester with a molecular weight of 154.21 g/mol .[1][2] Its structure, featuring a cyclohexylidene ring conjugated with a methyl acrylate moiety, presents a unique set of spectroscopic characteristics. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical reactivity. This guide will walk through the theoretical underpinnings and practical application of these techniques for the unequivocal characterization of this compound.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). The integration of the signal in ¹H NMR provides the relative number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for nonpolar organic compounds.[3][4]

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.[3]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4][5] The final solution height in the tube should be around 4-5 cm.[3][6]

-

Cap the NMR tube securely.[3]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.[3]

-

Lock the spectrometer on the deuterium signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[3]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[3]

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

-

Spectroscopic Data (¹H and ¹³C NMR)

While a publicly available, high-resolution ¹H NMR spectrum for this compound is not readily found, based on the known chemical shifts of similar compounds and general principles, the expected data is summarized below. The ¹³C NMR data is based on available information from PubChem.[1]

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| 167.0 | C=O (ester) | |||

| 158.0 | C1 (C=CH) | |||

| 115.0 | C7 (=CH) | |||

| 51.0 | O-CH₃ | |||

| 38.0 | C6 | |||

| 31.0 | C2 | |||

| 29.0 | C5 | |||

| 28.0 | C3 | |||

| 26.0 | C4 |

Note: ¹H NMR data are predicted based on typical values for similar structures. The actual spectrum may vary.

Interpretation of NMR Spectra

¹³C NMR: The downfield signal at approximately 167.0 ppm is characteristic of an ester carbonyl carbon. The two signals in the olefinic region, around 158.0 ppm and 115.0 ppm, correspond to the two sp² hybridized carbons of the C=C double bond (C1 and C7). The signal at ~51.0 ppm is typical for the methoxy group's carbon. The remaining five signals in the upfield region (26.0-38.0 ppm) are assigned to the five sp³ hybridized carbons of the cyclohexyl ring.

¹H NMR (Predicted): The vinylic proton (Hα) is expected to appear as a singlet at around 5.6-5.8 ppm due to its position on the α-carbon of the α,β-unsaturated ester. The methyl protons of the ester group should give a sharp singlet at approximately 3.7 ppm. The protons on the carbons adjacent to the double bond (allylic protons on C2 and C6) are expected in the 2.2-2.5 ppm range. The remaining methylene protons of the cyclohexyl ring would likely appear as a complex multiplet between 1.5 and 1.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorptions are recorded as a spectrum, which can be used to identify the functional groups within the molecule. For this compound, key vibrations include the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretches of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.[7]

-

Sample Application : Place a small drop of this compound directly onto the ATR crystal.[7]

-

Data Acquisition : Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Spectroscopic Data (IR)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O stretch (α,β-unsaturated ester) | 1730-1715 | Strong |

| C=C stretch (alkene) | 1680-1640 | Medium |

| C-O stretch (ester) | 1300-1000 | Strong |

| sp² C-H stretch | ~3050 | Medium |

| sp³ C-H stretch | 2950-2850 | Strong |

Data is based on typical values for α,β-unsaturated esters.[8][9][10][11]

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong absorption band in the region of 1730-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester.[9][10][11] The conjugation with the C=C double bond shifts this absorption to a lower frequency compared to a saturated ester (typically 1750-1735 cm⁻¹).[9][10][11] A medium intensity band around 1680-1640 cm⁻¹ corresponds to the C=C stretching vibration.[8] Strong bands in the 1300-1000 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester group.[9][10][11] The spectrum will also show strong C-H stretching absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the cyclohexyl ring and the methyl group, and potentially a weaker C-H stretch just above 3000 cm⁻¹ for the vinylic proton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Principles of Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the sample is first vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[12] The sample should be free of non-volatile materials and particulates.[12][13]

-

Injection : Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.[12]

-

GC Separation : The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

MS Analysis : As the separated components elute from the GC column, they enter the mass spectrometer for ionization, fragmentation, and detection.

Spectroscopic Data (MS)

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 123 | [M - OCH₃]⁺ |

| 95 | [M - COOCH₃]⁺ |

| 79 | [C₆H₇]⁺ |

Data is based on the GC-MS data available on PubChem for this compound.[1]

Interpretation of Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 154, which corresponds to its molecular weight.[1] The fragmentation pattern is consistent with the structure of an α,β-unsaturated ester. A common fragmentation pathway for esters is the loss of the alkoxy group, in this case, the methoxy radical (•OCH₃), leading to the fragment ion at m/z 123. Another significant fragmentation is the loss of the entire carbomethoxy group (•COOCH₃), resulting in a fragment at m/z 95. The fragment at m/z 79 is likely due to further fragmentation of the cyclohexylidene ring. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds, but in this case, it is not the most prominent fragmentation.[14]

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the structural characterization of this compound. The ¹³C NMR data clearly indicates the presence of all nine carbon atoms in their respective chemical environments. The IR spectrum confirms the presence of the key α,β-unsaturated ester functional group. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This guide serves as a valuable resource for scientists and researchers, offering both the theoretical basis and practical protocols for the spectroscopic analysis of this important organic compound.

References

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11126470, this compound. Retrieved January 21, 2026 from [Link].

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for... Available from: [Link]

-

Emerald Cloud Lab (2022). ExperimentGCMS Documentation. Available from: [Link]

-

Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Western University. NMR Sample Preparation. Available from: [Link]

-

ALWSCI (2025). How To Prepare And Run An NMR Sample. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13425841, Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate. Retrieved January 21, 2026 from [Link].

-

GC-MS procedure and background. Available from: [Link]

-

Organomation. Preparing Samples for GC-MS/MS Analysis. Available from: [Link]

-

SCION Instruments. Sample preparation GC-MS. Available from: [Link]

-

SpectraBase. (E,2S)-(-)-(2-Methyl-cyclohexylidene)-acetic acid. Available from: [Link]

-

University of California, Riverside. Sample Preparation Guidelines for GC-MS. Available from: [Link]

-

NMR Sample Prepara-on. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved January 21, 2026 from [Link].

-

Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

University College London. Sample Preparation. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

University of York. Preparing an NMR sample. Available from: [Link]

-

National Institute of Standards and Technology. 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate. Available from: [Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available from: [Link]

-

ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra... Available from: [Link]

-

SpectraBase. Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate. Available from: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available from: [Link]

-

Agilent. Quantitative analysis using ATR-FTIR Spectroscopy. Available from: [Link]

-

PubMed. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Available from: [Link]

-

Journal of the American Chemical Society. Infrared Spectra of α,β-Unsaturated Esters. Available from: [Link]

-

Semantic Scholar. The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. Available from: [Link]

-

ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Available from: [Link]

-

SpectraBase. 2-Methyl-1-cyclohexen-1-yl acetate. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Available from: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73776, Ethyl cyclohexylideneacetate. Retrieved January 21, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71335111, Methyl [2-(prop-1-en-2-yl)cyclohexylidene]acetate. Retrieved January 21, 2026 from [Link].

-

Chemical shifts. Available from: [Link]

-

ResearchGate. Study of thermodynamic and NMR properties of some cyclohexane derivatives. Available from: [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexanol, 2-methyl-. Available from: [Link]

-

National Institute of Standards and Technology. 1-Methyl-2-methylenecyclohexane. Available from: [Link]

Sources

- 1. This compound | C9H14O2 | CID 11126470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uoguelph.ca [uoguelph.ca]

- 13. Sample preparation GC-MS [scioninstruments.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

"Methyl 2-cyclohexylideneacetate" CAS number 40203-74-5 properties

An In-Depth Technical Guide to Methyl 2-cyclohexylideneacetate (CAS No. 40203-74-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 40203-74-5) is an α,β-unsaturated ester with a unique exocyclic double bond that imparts specific chemical reactivity and potential for stereoselective transformations. This document provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, and potential applications, particularly in the context of medicinal chemistry and materials science. As a Senior Application Scientist, this guide aims to deliver not just data, but actionable insights to facilitate its use in research and development.

Molecular and Physicochemical Profile

This compound is characterized by the fusion of a cyclohexane ring and a methyl acrylate moiety through an exocyclic double bond. This structural feature is central to its chemical behavior and potential utility.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 40203-74-5 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C9H14O2 | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| SMILES | COC(=O)C=C1CCCCC1 | [1][2] |

| InChIKey | SSYXINHPLNNOSJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Computed)

The following properties provide a baseline for understanding the compound's behavior in various chemical environments. These are computed values and should be used as a guide for experimental design.

| Property | Value | Source |

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methoxy group, and the protons of the cyclohexane ring. The chemical shift of the vinyl proton will be indicative of the electronic environment of the double bond.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two olefinic carbons, the methoxy carbon, and the carbons of the cyclohexane ring.[1]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in this compound.[1] Expect strong absorption bands corresponding to:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C=C stretch (alkene): ~1640-1680 cm⁻¹

-

C-O stretch (ester): ~1150-1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[1] The fragmentation pattern can provide additional structural information. The molecular ion peak (M⁺) should be observed at m/z = 154.21.

Synthesis and Reaction Chemistry

The synthesis of this compound typically involves a condensation reaction. The Wittig or Horner-Wadsworth-Emmons reactions are common strategies for forming the exocyclic double bond.

Synthetic Workflow: Horner-Wadsworth-Emmons Reaction

This method is often preferred for its high yield and stereoselectivity.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Step-by-Step Protocol:

-

Preparation: To a solution of methyl (triphenylphosphoranylidene)acetate in an appropriate solvent (e.g., tetrahydrofuran), add cyclohexanone.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield pure this compound.

Reactivity and Potential Transformations

The exocyclic double bond and the ester functionality are the primary sites of reactivity.

-

Michael Addition: The electron-withdrawing ester group activates the double bond for conjugate addition of nucleophiles.

-

Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions.

-

Epoxidation: The double bond can be epoxidized using reagents like m-CPBA.

-

Reduction: The double bond and the ester can be reduced using various reducing agents.

Potential Applications in Research and Development

The unique structure of this compound makes it an interesting building block for the synthesis of more complex molecules.

-

Pharmaceutical Scaffolds: The cyclohexyl moiety is a common feature in many bioactive molecules. Modification of the ester and the double bond can lead to a diverse library of compounds for drug screening.

-

Enzyme Inhibition: It has been suggested that this compound may act as an inhibitor of bacterial enzymes.[2] This warrants further investigation into its mechanism of action and potential as an antimicrobial agent.

-

Polymer Chemistry: As an unsaturated ester, it could potentially be used as a monomer in polymerization reactions to create novel materials.

Safety and Handling

Based on GHS hazard statements, this compound should be handled with care.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

This compound is a versatile chemical intermediate with significant potential for a range of applications. Its synthesis is straightforward, and its reactivity profile allows for a variety of chemical transformations. This guide provides a solid foundation of its properties and potential uses, encouraging further exploration by the scientific community.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11126470, this compound. Retrieved from [Link].

Sources

An In-Depth Technical Guide to Methyl 2-cyclohexylideneacetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-cyclohexylideneacetate is an α,β-unsaturated ester, a class of organic compounds recognized for its versatile reactivity and significant utility as a building block in complex molecule synthesis. The conjugation of the ester carbonyl with a carbon-carbon double bond creates a unique electronic framework, rendering the molecule susceptible to a variety of nucleophilic attacks. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol with mechanistic insights, characteristic spectroscopic data, and its chemical reactivity, tailored for researchers and professionals in organic synthesis and drug development.

Core Molecular Properties

A summary of the essential physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 40203-74-5 | [1][2] |

| Canonical SMILES | COC(=O)C=C1CCCCC1 | [1][2] |

Synthesis via Horner-Wadsworth-Emmons Olefination

The premier method for synthesizing α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate carbanion with a ketone or aldehyde.[3][4]

Expertise & Rationale

The HWE reaction is favored over the classical Wittig reaction for several key reasons:

-

Enhanced Nucleophilicity : The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, enabling reactions with a broader range of ketones, including sterically hindered ones.[5]

-

Stereochemical Control : The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in synthetic campaigns.[3]

-

Simplified Purification : The byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which can be easily removed during aqueous workup. This is a significant advantage over the triphenylphosphine oxide generated in the Wittig reaction, which often requires chromatographic separation.[1][5]

The chosen substrate, trimethyl phosphonoacetate, is a stabilized phosphonate due to the electron-withdrawing effect of the adjacent ester group. This stabilization is crucial for the facile deprotonation by a strong, non-nucleophilic base like sodium hydride (NaH).

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-cyclohexylideneacetate

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 623-43-8: Methyl E-crotonate | CymitQuimica [cymitquimica.com]

- 3. chemicalbull.com [chemicalbull.com]

- 4. guidechem.com [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. Methyl cinnamate | 103-26-4 [chemicalbook.com]

- 7. Cyclohexyl methacrylate | C10H16O2 | CID 7561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbull.com [chemicalbull.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. quora.com [quora.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. Photochemistry of carbony compounds.pptx [slideshare.net]

- 16. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resolvemass.ca [resolvemass.ca]

- 23. jordilabs.com [jordilabs.com]

- 24. ijcrt.org [ijcrt.org]

The Synthesis and Strategic Applications of Methyl 2-cyclohexylideneacetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Methyl 2-cyclohexylideneacetate, a versatile α,β-unsaturated ester. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document explores the historical context of its synthesis, modern preparative methods, physicochemical properties, and its applications as a valuable synthetic intermediate.

Introduction: The Significance of α,β-Unsaturated Esters

α,β-Unsaturated esters are a cornerstone of modern organic synthesis, prized for their dual reactivity. The electrophilic nature of the β-carbon in the carbon-carbon double bond, a consequence of conjugation with the carbonyl group, makes them susceptible to nucleophilic attack in conjugate addition reactions. Simultaneously, the ester functionality provides a handle for a variety of chemical transformations. This compound, with its exocyclic double bond, presents a sterically defined and reactive scaffold, making it a valuable building block in the synthesis of more complex molecular architectures.

Historical Perspective: The Evolution of Olefination Chemistry

The discovery and widespread use of this compound are intrinsically linked to the development of powerful olefination reactions in the mid-20th century. Prior to these innovations, the synthesis of such tetrasubstituted alkenes was often challenging, relying on less efficient and sometimes harsh methods.

Early approaches to similar structures, such as esters of cyclohexylideneacetic acid, involved the Reformatsky reaction , followed by acylation and pyrolysis. This multi-step sequence was often laborious and resulted in low overall yields. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, utilizes an organozinc reagent formed from an α-halo ester and zinc metal to react with a ketone or aldehyde.[1][2] While a significant discovery in its time for the formation of β-hydroxy esters, its application to the direct synthesis of α,β-unsaturated esters from ketones like cyclohexanone was not straightforward.

A paradigm shift occurred with the advent of phosphorus-based olefination reagents. The Wittig reaction , developed by Georg Wittig in 1954, revolutionized the synthesis of alkenes from carbonyl compounds. This reaction employs a phosphonium ylide, which reacts with an aldehyde or ketone to form an alkene and a phosphine oxide. However, the Wittig reaction can sometimes be unsatisfactory for the preparation of olefins bearing an electron-withdrawing group, such as an ester, adjacent to the double bond.

The subsequent development of the Horner-Wadsworth-Emmons (HWE) reaction in 1958 by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons, provided a superior alternative for the synthesis of α,β-unsaturated esters.[3] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide.[3] This enhanced reactivity, coupled with the water-soluble nature of the phosphate byproduct, simplifies purification and often leads to higher yields, making it the method of choice for the synthesis of compounds like this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is paramount for its application in research and development.

Table 1: Physicochemical Properties of this compound[4]

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| CAS Number | 40203-74-5 |

| Appearance | Colorless liquid (estimated) |

| Boiling Point | Not precisely documented, but the ethyl ester boils at 48-49 °C at 0.02 mmHg. |

| Density | Not precisely documented. |

| Refractive Index (n²⁵D) | Not precisely documented, but the ethyl ester is 1.4755. |

Table 2: Spectroscopic Data of this compound[4]

| Spectroscopy | Key Features |

| ¹H NMR | Data for the analogous ethyl ester shows signals for the vinylic proton, the ethyl group, and the cyclohexyl protons. For the methyl ester, a singlet for the methyl group would be expected around 3.7 ppm. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, the α- and β-carbons of the double bond, the methoxy carbon, and the carbons of the cyclohexyl ring. |

| Infrared (IR) | A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1720 cm⁻¹. Another strong band for the C=C stretch is expected around 1650 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 154. Fragmentation patterns would likely involve loss of the methoxy group and cleavage of the cyclohexyl ring. |

Synthesis of this compound: A Detailed Protocol

The Horner-Wadsworth-Emmons reaction is the most efficient and widely used method for the preparation of this compound. The following protocol is adapted from a well-established procedure for the corresponding ethyl ester.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

Reaction Scheme:

A schematic of the Horner-Wadsworth-Emmons reaction.

Materials:

-

Cyclohexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl diethylphosphonoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl diethylphosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the solution should become clear or slightly hazy.

-

-

Reaction with Cyclohexanone:

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere and anhydrous solvents is crucial as the phosphonate anion is a strong base and will react with water and oxygen.

-

Temperature Control: The initial deprotonation and the subsequent reaction with cyclohexanone are performed at 0 °C to control the exothermic nature of the reactions and to minimize side reactions.

-

Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining base and to protonate the phosphate byproduct, facilitating its removal during the aqueous work-up.

Applications in Synthesis and Industry

This compound is a valuable intermediate in both academic and industrial settings.

Synthetic Utility

The primary utility of this compound lies in its susceptibility to 1,4-conjugate addition , also known as the Michael addition .[4][5] This reaction allows for the stereocontrolled formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the ester.

General scheme of a Michael addition reaction.

A wide range of nucleophiles, including organocuprates, enamines, and stabilized enolates, can be employed in this transformation. This versatility opens up pathways to a diverse array of substituted cyclohexane derivatives, which are common motifs in natural products and pharmaceuticals. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a building block is evident from the prevalence of the cyclohexyl moiety in bioactive molecules.[6]

Fragrance Industry

While the specific odor profile of this compound is not widely reported, related α,β-unsaturated esters and cyclohexyl derivatives are known for their use in the fragrance industry.[7][8] Compounds with similar structural features often possess fruity, floral, or woody notes. The fragrance industry continually seeks new molecules to create novel scents, and the structural features of this compound make it a candidate for such applications. For instance, the structurally related damascones, which are important rose-scented fragrance ingredients, are synthesized from α,β-unsaturated ketones.[3][9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[10] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a synthetically valuable α,β-unsaturated ester with a rich history rooted in the development of modern olefination chemistry. The Horner-Wadsworth-Emmons reaction provides an efficient and reliable route for its synthesis. Its chemical reactivity, particularly its ability to undergo Michael additions, makes it a versatile building block for the construction of more complex molecules. While its application in the fragrance industry is plausible, its primary role remains that of a strategic intermediate in organic synthesis. This guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl cyclohexylideneacetate. National Center for Biotechnology Information. [Link]

-

Spring, D. R. Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. Angew. Chem. Int. Ed.2009 , 48 (1), 160-164. [Link]

-

Wadsworth, W. S., Jr.; Emmons, W. D. Ethyl Cyclohexylideneacetate. Org. Synth.1965 , 45, 44. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

- Google Patents. Methyl cyclohexane carboxylates and their use in perfume compositions.

-

Master Organic Chemistry. The Michael Addition Reaction (and Conjugate Addition). [Link]

-

Wikipedia. Julia olefination. [Link]

-

Cosmoderma. Perfumes and associated allergens: A brief review. [Link]

-

Myers, A. G. Olefination Reactions. Harvard University. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

Taylor & Francis Online. New Preparation Methods for α‐Damascone, γ‐Damascone, and β‐Damascenone using Pyronenes. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

IISc. Synthesis Of Natural Products Based On Cyclohexadienes. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

NCBI. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

-

ResearchGate. New developments in the Peterson olefination reaction. [Link]

-

SATHEE. Chemistry Reformatsky Reaction. [Link]

-

Scilit. New Cyclopropyl Building Blocks for Organic Synthesis, 21. Diels‐Alder Reactions of Methyl 2‐Chloro‐2‐cyclopropylideneacetate with Electron‐Rich Dienes. [Link]

- Google Patents. Process for preparing alpha-damascone.

-

The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

- Google Patents. Use of cyclic ketones in perfumery.

-

Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

-

Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. [Link]

Sources

- 1. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

- 2. 2,4-dimethyl-3-cyclohexene-1-methanyl acetate, 67634-25-7 [thegoodscentscompany.com]

- 3. CN109053407B - Method for synthesizing beta-damascenone - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. chemscene.com [chemscene.com]

- 7. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]

- 8. Perfumes and associated allergens: A brief review - Cosmoderma [cosmoderma.org]

- 9. US20180244613A1 - Process for preparing alpha-damascone - Google Patents [patents.google.com]

- 10. This compound | C9H14O2 | CID 11126470 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Conformational Landscape of Methyl 2-cyclohexylideneacetate

Abstract

The conformational flexibility of bioactive molecules is a critical determinant of their pharmacological activity and physicochemical properties. Methyl 2-cyclohexylideneacetate, a key structural motif in various chemical entities, possesses a rich conformational landscape governed by the interplay of the cyclohexyl ring puckering and the rotational isomerism of the α,β-unsaturated ester functionality. This in-depth technical guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We delve into the fundamental principles of its stereochemistry, outline a rigorous computational methodology employing Density Functional Theory (DFT) for conformational analysis, and present a detailed interpretation of the expected results. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the three-dimensional structure of this important molecule.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For molecules like this compound, which contains both a flexible alicyclic ring and a conjugated ester group, understanding the accessible conformations and their relative energies is paramount for predicting its reactivity, biological interactions, and material properties. The overall shape of the molecule is primarily defined by two key conformational features: the chair, boat, and twist-boat conformations of the cyclohexane ring, and the rotational isomerism around the single bond connecting the carbonyl group to the exocyclic double bond, leading to s-cis and s-trans conformers.